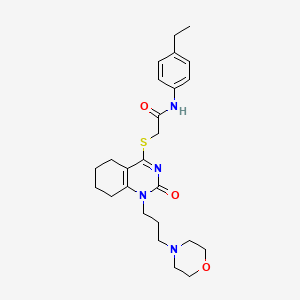

Methyl 2-phenyl-2-(piperidin-1-YL)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

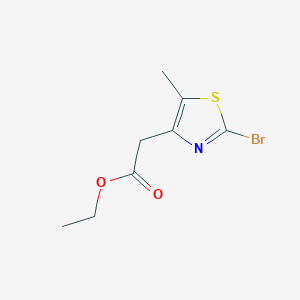

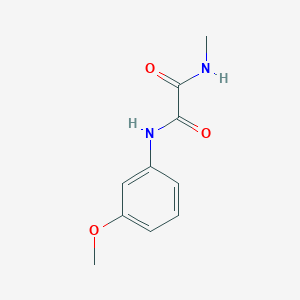

“Methyl 2-phenyl-2-(piperidin-1-YL)propanoate” is a chemical compound with the molecular formula C15H21NO2 . It is a derivative of piperidine, an organic compound that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The molecular weight of “this compound” is 247.33274 . The structure of piperidine moiety, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound .Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, the synthesis of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives involved the coupling of substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .科学的研究の応用

Neuroprotective Potential

(Chenard et al., 1995) identified a compound through a structure-activity relationship program based on ifenprodil, showcasing potent and selective N-methyl-D-aspartate (NMDA) antagonist properties. This discovery opens pathways for neuroprotective agents that may lack the side effects of current clinical trial compounds.

Synthetic Methodologies

(D’hooghe et al., 2009) explored the conjugate addition of piperidine derivatives to alkyl acrylates, presenting a novel route towards the synthesis of complex molecules like 2-(methoxycarbonyl)indolizidine, highlighting the versatility of piperidine-based compounds in synthetic organic chemistry.

Receptor Inhibitor Studies

(Horti et al., 2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a structurally related compound. This tracer provides a noninvasive tool for imaging reactive microglia and studying neuroinflammation, relevant for various neuropsychiatric disorders.

Miscellaneous Applications

(Jayachandra et al., 2018) identified related substances in the context of multidrug-resistant tuberculosis (MDR-TB) drug development, showcasing the role of piperidine derivatives in medicinal chemistry and drug discovery.

作用機序

While the specific mechanism of action for “Methyl 2-phenyl-2-(piperidin-1-YL)propanoate” is not explicitly mentioned in the search results, it’s worth noting that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 2-phenyl-2-(piperidin-1-YL)propanoate”, is an important task of modern organic chemistry .

特性

IUPAC Name |

methyl 2-phenyl-2-piperidin-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(14(17)18-2,13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNPCNCJZVORFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)

![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2815806.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)